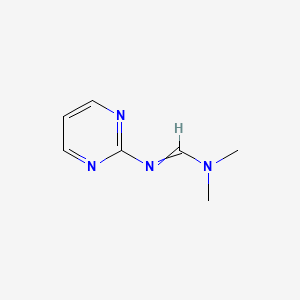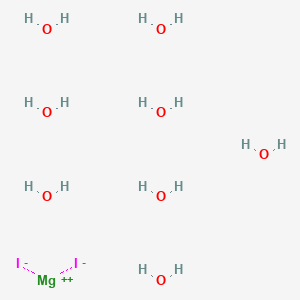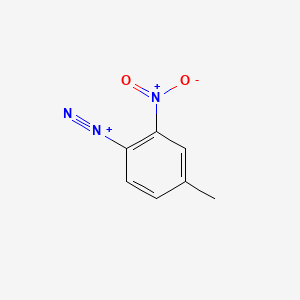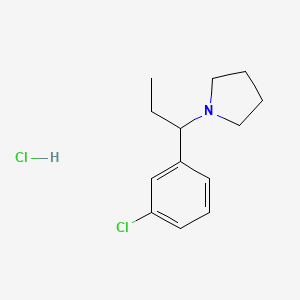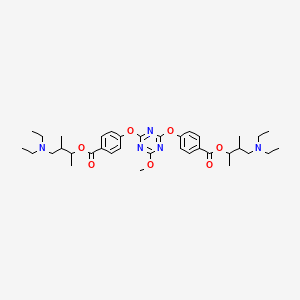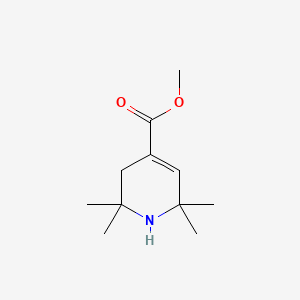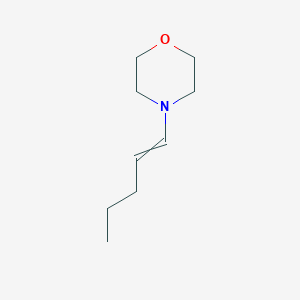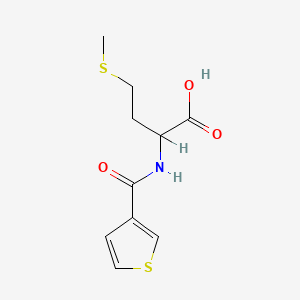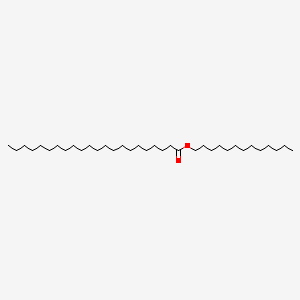
Tridecyl behenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecyl behenate is a fatty ester compound with the chemical formula C35H70O2. It is formed by the esterification of tridecyl alcohol (1-tridecanol) and behenic acid (n-docosanoic acid). This compound is known for its long-chain alkyl structure, making it a white solid at room temperature with excellent lubricating and emollient properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecyl behenate is typically synthesized through an esterification reaction. The process involves reacting tridecyl alcohol with behenic acid under acidic conditions. A common catalyst used in this reaction is sulfuric acid, which facilitates the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Tridecyl behenate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of tridecyl alcohol and behenic acid. Transesterification involves exchanging the ester group with another alcohol, producing a different ester and alcohol .
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), catalyst (e.g., sodium methoxide)
Major Products:
Hydrolysis: Tridecyl alcohol and behenic acid
Transesterification: New ester and alcohol depending on the reactants used.
Scientific Research Applications
Tridecyl behenate has a wide range of applications in various fields:
Chemistry: Used as a lubricant and plasticizer in polymer chemistry.
Biology: Employed in the formulation of skin conditioning agents due to its emollient properties.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in cosmetics and personal care products as a skin conditioning agent and emollient
Mechanism of Action
The primary mechanism of action of tridecyl behenate in cosmetic and personal care products is its ability to form a protective barrier on the skin. This barrier helps to retain moisture, providing a smooth and soft texture to the skin. The long-chain alkyl structure of this compound allows it to effectively fill in the gaps between skin cells, enhancing its emollient properties .
Comparison with Similar Compounds
- Cetyl behenate
- Stearyl behenate
- Isostearyl behenate
Comparison: Tridecyl behenate is unique due to its specific chain length, which provides a balance between solid and liquid properties at room temperature. This makes it particularly effective as a lubricant and emollient compared to other behenates with shorter or longer alkyl chains .
Properties
CAS No. |
42233-08-9 |
|---|---|
Molecular Formula |
C35H70O2 |
Molecular Weight |
522.9 g/mol |
IUPAC Name |
tridecyl docosanoate |
InChI |
InChI=1S/C35H70O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-25-27-29-31-33-35(36)37-34-32-30-28-26-24-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI Key |
VBCBSDJKFLGBIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


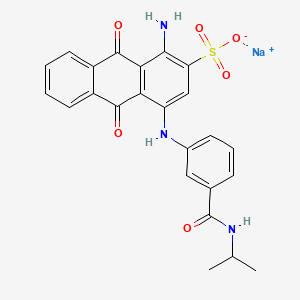
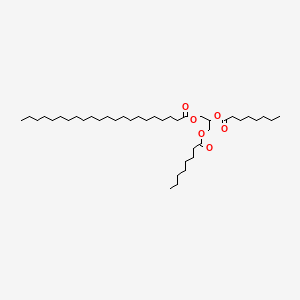
![1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B13790595.png)
![2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13790597.png)
![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)
